![molecular formula C8H17NO2Si B14337112 Methyl 3-[(trimethylsilyl)amino]but-2-enoate CAS No. 105734-81-4](/img/structure/B14337112.png)
Methyl 3-[(trimethylsilyl)amino]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(trimethylsilyl)amino]but-2-enoate is an organic compound that features a trimethylsilyl group attached to an amino group, which is further connected to a but-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(trimethylsilyl)amino]but-2-enoate typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an S_N2-like mechanism where the alcohol attacks the silicon atom, forming a trialkylsilyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(trimethylsilyl)amino]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often use reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 3-[(trimethylsilyl)amino]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 3-[(trimethylsilyl)amino]but-2-enoate involves its interaction with specific molecular targets. The trimethylsilyl group can protect the amino group during reactions, allowing for selective transformations. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-aminobut-2-enoate: Similar structure but lacks the trimethylsilyl group.
Trimethylsilyl-protected amino acids: These compounds also feature trimethylsilyl groups for protection during synthesis.
Uniqueness
Methyl 3-[(trimethylsilyl)amino]but-2-enoate is unique due to the presence of the trimethylsilyl group, which provides steric protection and influences the compound’s reactivity. This makes it particularly useful in selective organic transformations and synthesis .
Propiedades
Número CAS |
105734-81-4 |
|---|---|
Fórmula molecular |
C8H17NO2Si |
Peso molecular |
187.31 g/mol |
Nombre IUPAC |
methyl 3-(trimethylsilylamino)but-2-enoate |
InChI |
InChI=1S/C8H17NO2Si/c1-7(6-8(10)11-2)9-12(3,4)5/h6,9H,1-5H3 |
Clave InChI |
VNUFKJJKCMRMNK-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)OC)N[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide](/img/structure/B14337039.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)
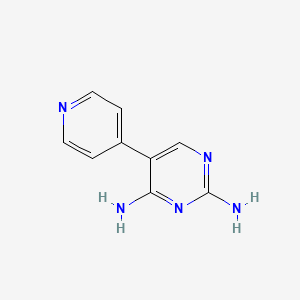
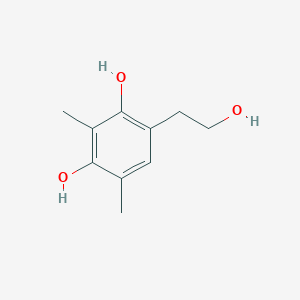
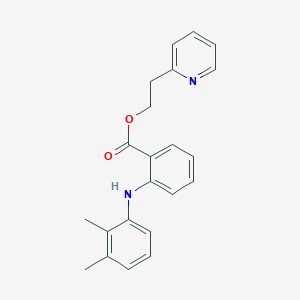
![4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid](/img/structure/B14337066.png)

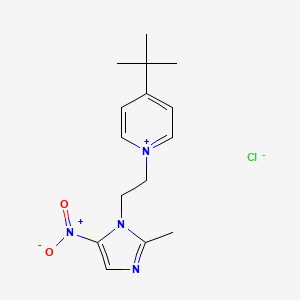
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide](/img/structure/B14337084.png)
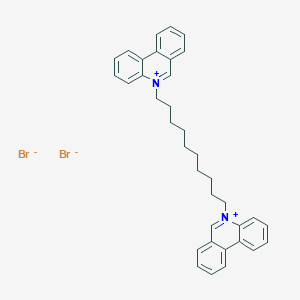
![7-Oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B14337105.png)


